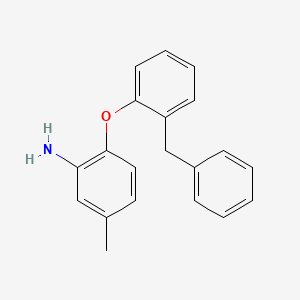

2-(2-Benzylphenoxy)-5-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzylphenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-15-11-12-20(18(21)13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQTXHEXLTFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 2 Benzylphenoxy 5 Methylaniline: Methodology and Optimization

Retrosynthetic Analysis and Key Disconnections for 2-(2-Benzylphenoxy)-5-methylaniline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, there are three primary disconnection points that lead to distinct synthetic strategies.

The most logical disconnections are at the ether and amine functionalities, which represent the key bond formations in the final stages of the synthesis.

Disconnection A (C-O Bond): This involves breaking the diaryl ether linkage. This leads to two primary precursors: 2-amino-4-methylphenol (B1222752) and a benzyl-substituted aryl halide or its equivalent. This is a common strategy in the synthesis of diaryl ethers.

Disconnection B (C-N Bond): This approach involves disconnecting the amine group from the phenoxy ring. This would retrosynthetically yield 2-benzylphenoxy bromide (or a similar derivative) and 5-methylaniline. This strategy focuses on forming the C-N bond in a late-stage step.

Disconnection C (Benzyl C-C Bond): A less common but viable approach is to disconnect the benzyl (B1604629) group from the phenoxy ring. This would involve the synthesis of a 2-hydroxy-5-methylaniline derivative followed by benzylation.

These disconnections form the basis for the convergent and divergent synthetic approaches discussed in the following sections.

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a late stage, which can be more efficient for complex molecules. A divergent approach starts from a common intermediate that is then elaborated in different ways to produce a range of related structures, though for a single target, it can also be a linear process.

While the Suzuki-Miyaura cross-coupling is renowned for C-C bond formation, its application can be adapted for the synthesis of diaryl ethers, albeit less commonly than for biaryls. A plausible Suzuki-Miyaura approach for the C-O bond formation would involve the coupling of a boronic acid with a phenol (B47542).

In this context, one could envision the reaction between 2-amino-4-methylphenol and a benzyl-substituted arylboronic acid. However, a more conventional and often higher-yielding approach for diaryl ether synthesis involves methodologies like the Ullmann or Buchwald-Hartwig reactions.

The formation of the aniline (B41778) C-N bond is a critical step if the synthetic strategy involves joining the phenoxy moiety to an aniline precursor. The Buchwald-Hartwig amination is a modern and highly effective method for this transformation. It utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine.

For the synthesis of this compound, this would involve the reaction of 2-(2-benzylphenoxy)halide with 5-methylaniline. The choice of halide (Br, I) and the specific catalyst system are crucial for optimizing the yield.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | 85-95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 |

This data is illustrative and based on typical conditions for similar reactions.

The classical Ullmann amination, which uses a copper catalyst, often requires harsher reaction conditions (higher temperatures) and can have a more limited substrate scope compared to the palladium-catalyzed methods. However, recent advancements in ligand design have led to milder and more efficient Ullmann-type C-N coupling reactions.

The formation of the diaryl ether bond is arguably the most crucial step in the synthesis of this compound. The Buchwald-Hartwig C-O coupling reaction is a powerful tool for this purpose, offering high yields under relatively mild conditions. This reaction typically involves the coupling of an aryl halide with a phenol, catalyzed by a palladium complex.

A plausible route would be the coupling of 2-bromo-4-methylaniline (B145976) with 2-benzylphenol (B1197477). The nitro group can serve as a precursor to the amine, which is then reduced in a subsequent step. This avoids potential complications with a free amine group during the coupling reaction.

The Ullmann condensation is the classic method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenoxide using a copper catalyst at high temperatures. While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

Table 2: Comparison of Etherification Methodologies

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig C-O Coupling | Palladium/Phosphine Ligand | 80-120 °C, inert atmosphere | Mild conditions, broad substrate scope, high yields | Catalyst cost, sensitivity to air/moisture |

| Ullmann Condensation | Copper or Copper(I) salts | 150-220 °C | Low catalyst cost, well-established | Harsh conditions, often requires stoichiometric copper, moderate yields |

This data is illustrative and based on general principles of these reactions.

The regioselectivity of the reactions is paramount to ensure the correct isomer of this compound is produced. The starting materials must have the correct substitution pattern, or the synthetic route must be designed to introduce the functional groups in the desired positions.

For instance, in the aniline ring, the methyl group at position 5 and the phenoxy group at position 2 relative to the amine are key features. This requires starting with a correctly substituted aniline or phenol precursor, such as 2-amino-4-methylphenol or 2-bromo-4-methylaniline.

Similarly, the benzyl group must be positioned ortho to the ether linkage on the other aromatic ring. This is typically achieved by starting with 2-benzylphenol or a related precursor. The synthesis of 2-benzylphenol itself can be accomplished through various methods, including the Friedel-Crafts benzylation of phenol, although this can sometimes lead to mixtures of ortho and para isomers.

Development of Novel Catalytic Systems for this compound Synthesis

Research into the synthesis of diaryl ethers and substituted anilines is heavily focused on the development of more efficient and versatile catalytic systems. For the Buchwald-Hartwig reactions, this involves the design of new phosphine ligands that can promote the coupling of challenging substrates at lower catalyst loadings and temperatures.

For C-O bond formation, ligands such as those from the Josiphos family or biaryl phosphine ligands like SPhos and RuPhos have shown great promise. These ligands stabilize the palladium catalyst and facilitate the reductive elimination step that forms the C-O bond.

In the realm of C-N coupling, the development of ligands that are effective for coupling with less reactive aryl chlorides is an active area of research. Additionally, there is a growing interest in replacing palladium with more earth-abundant and less expensive metals like copper and nickel for these cross-coupling reactions. The use of well-defined copper(I) complexes with specific N- or O-donor ligands has been shown to improve the efficiency and reproducibility of Ullmann-type couplings.

The application of these advanced catalytic systems to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. chemrxiv.org This involves a critical evaluation of solvents, catalysts, energy consumption, and atom economy.

Solvent Selection: Traditional syntheses of diaryl ethers and anilines often employ high-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), which are now recognized as undesirable due to toxicity and disposal issues. unibo.it Green chemistry promotes the use of safer, more sustainable alternatives. Recent studies have demonstrated the efficacy of greener solvents in key synthetic steps such as the Buchwald-Hartwig coupling. nih.gov

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable alternative to tetrahydrofuran (B95107) (THF) and other ether solvents, exhibiting lower peroxide formation potential. nih.gov

Cyclopentyl Methyl Ether (CPME): Known for its stability, high boiling point, and resistance to peroxide formation, CPME is another excellent green solvent choice for cross-coupling reactions. nih.gov

2,2,5,5-Tetramethyloxolane (TMO): This solvent shows promise as a replacement for toluene in Buchwald-Hartwig aminations, offering a similar property profile with potentially reduced toxicity. whiterose.ac.uk

Supercritical Carbon Dioxide (scCO₂): As a non-toxic, non-flammable, and readily available solvent, scCO₂ is an attractive medium for various chemical transformations, although its application would require specialized equipment. mdpi.com

Catalyst Optimization: The synthesis of this compound likely relies on transition-metal catalysis.

Palladium Catalysis: The Buchwald-Hartwig amination, a powerful method for C-N bond formation, typically uses palladium catalysts. wikipedia.orgyoutube.com Green approaches focus on developing highly active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that allow for very low catalyst loadings (down to mol% or ppm levels), thus minimizing metal waste. youtube.comorgsyn.org

Copper Catalysis: As a more abundant and less expensive metal, copper is an attractive alternative to palladium for both C-O (Ullmann-type) and C-N cross-coupling reactions. jsynthchem.comorganic-chemistry.org Research into copper nanoparticle catalysts and optimized ligand systems aims to provide efficient and economical "greener" procedures for diaryl ether and aniline synthesis. jsynthchem.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to enhance reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation in greener solvents like CPME has been shown to be effective for Buchwald-Hartwig couplings. nih.gov

The following table provides a comparative overview of traditional versus green approaches for the key bond formations in the synthesis of this compound.

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane, DMF | 2-MeTHF, CPME, TMO, Water, scCO₂ unibo.itnih.govwhiterose.ac.uk |

| Catalyst (C-N) | High-loading Pd catalysts | Low-loading, high-activity Pd catalysts, Ni-based catalysts, Cu catalysts mdpi.comyoutube.comorgsyn.org |

| Catalyst (C-O) | Stoichiometric copper (Ullmann) | Catalytic copper or palladium systems jsynthchem.comorganic-chemistry.org |

| Base | Strong, hazardous bases (e.g., NaH) | Weaker, safer inorganic bases (e.g., K₂CO₃, Cs₂CO₃) whiterose.ac.uklibretexts.org |

| Energy Input | Prolonged conventional heating | Microwave-assisted heating, continuous-flow processes nih.govmdpi.com |

| Overall Process | Multi-step, purification-heavy | One-pot or tandem reactions to reduce steps and waste beilstein-journals.orgnih.gov |

Reaction Mechanism Elucidation during this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yield and selectivity. The formation of this compound would proceed via two key mechanistic pathways: one for the diaryl ether (C-O bond) and one for the arylamine (C-N bond).

Mechanism of Buchwald-Hartwig C-N Coupling:

The most probable route to introduce the 5-methylaniline moiety is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org The generally accepted catalytic cycle involves a Pd(0)/Pd(II) pathway: wikipedia.orgyoutube.comlibretexts.org

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (e.g., 2-(2-benzylphenoxy)bromobenzene). The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The choice of bulky, electron-rich ligands is critical to facilitate this step. youtube.com

Amine Coordination and Deprotonation: The amine (5-methylaniline) coordinates to the Pd(II) center, displacing a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium amide complex. libretexts.org

Reductive Elimination: This is the final, product-forming step. The diaryl ether and the amido group couple, regenerating the Pd(0) catalyst and releasing the final product, this compound. This step is often the rate-limiting step and is promoted by the steric bulk of the phosphine ligands. wikipedia.org

A simplified representation of this catalytic cycle is shown below:

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Ar-X to Pd(0)L₂ | Ar-Pd(II)(X)L₂ |

| 2 | Ligand Exchange with Amine (R-NH₂) | [Ar-Pd(II)(NH₂-R)L₂]⁺X⁻ |

| 3 | Deprotonation by Base | Ar-Pd(II)(NH-R)L₂ |

| 4 | Reductive Elimination | Ar-NH-R + Pd(0)L₂ |

Mechanism of Diaryl Ether Formation:

The formation of the 2-(2-benzylphenoxy) fragment can be achieved via a copper- or palladium-catalyzed C-O cross-coupling reaction.

Copper-Catalyzed Ullmann-type Reaction: The traditional Ullmann condensation often required harsh conditions. Modern catalytic variants are more efficient. The mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether. jsynthchem.com

Palladium-Catalyzed C-O Coupling: Similar to the Buchwald-Hartwig amination, a Pd(0)/Pd(II) cycle can be invoked. A Pd(0) complex undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex reacts with a metal phenoxide (formed by deprotonating the phenol with a base), followed by reductive elimination to give the diaryl ether and regenerate the Pd(0) catalyst. organic-chemistry.org

Copper-Promoted Arylation with Boronic Acids: An alternative green method involves the coupling of a phenol with an arylboronic acid, promoted by a copper(II) salt like Cu(OAc)₂. The proposed mechanism may involve arylcopper phenoxide intermediates. organic-chemistry.org

The precise mechanism and the efficiency of each step are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used in the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Benzylphenoxy 5 Methylaniline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). Techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed.

For 2-(2-Benzylphenoxy)-5-methylaniline (Molecular Formula: C₂₀H₁₉NO), the exact mass of the neutral molecule is calculated to be 289.1467 u. In a typical HRMS experiment, the molecule is protonated to form the [M+H]⁺ ion. The instrument measures the m/z of this ion, and the resulting value is compared to the calculated theoretical value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3.1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₂₀H₂₀NO⁺ | 290.1539 |

| [M+Na]⁺ | C₂₀H₁₉NNaO⁺ | 312.1359 |

| [M+K]⁺ | C₂₀H₁₉KNO⁺ | 328.1098 |

The experimental observation of a peak at m/z 290.1539 would confirm the elemental composition C₂₀H₁₉NO. rsc.org

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. While 1D NMR (¹H and ¹³C) provides initial information, 2D-NMR experiments are crucial for assembling the complete structure of this compound.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the three rings, a singlet for the benzylic methylene (B1212753) (-CH₂) protons, a singlet for the methyl (-CH₃) group, and a broad singlet for the amine (-NH₂) protons. The aromatic region (approx. 6.5-7.5 ppm) would be complex due to overlapping signals from the 12 aromatic protons.

¹³C NMR: The carbon spectrum would display 20 distinct signals (assuming no accidental equivalence), including those for the methyl carbon, the methylene carbon, and the 18 aromatic carbons (quaternary and protonated).

2D-NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), helping to identify adjacent protons within each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton to its directly attached carbon, allowing for the unambiguous assignment of protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two to three bonds. Crucial expected correlations would include:

From the benzylic -CH₂- protons to carbons in both the benzyl (B1604629) ring and the phenoxy ring, confirming the benzyl-ether linkage.

From the amine -NH₂ protons to carbons on the methyl-substituted aniline (B41778) ring.

From the methyl -CH₃ protons to carbons on the aniline ring, confirming its position.

Table 3.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Amine (-NH₂) | 3.5 - 4.5 (broad s) | N/A | C2, C1, C6 of aniline ring |

| Benzyl (-CH₂-) | ~5.1 (s) | ~70 | Quaternary C of benzyl ring, C2 of phenoxy ring |

| Methyl (-CH₃) | ~2.2 (s) | ~21 | C5, C4, C6 of aniline ring |

| Benzyl Ring (Ar-H) | 7.2 - 7.4 (m) | 127 - 138 | Benzylic -CH₂- |

| Phenoxy Ring (Ar-H) | 6.9 - 7.3 (m) | 115 - 157 | Benzylic -CH₂- |

| Aniline Ring (Ar-H) | 6.6 - 6.8 (m) | 115 - 148 | Methyl -CH₃-, Amine -NH₂ |

Solid-State NMR (SSNMR) could be applied if the compound is a crystalline solid. SSNMR provides information about the molecule's structure and dynamics in the solid state, revealing details about molecular packing, intermolecular interactions, and the presence of different polymorphs, which are not observable in solution-state NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Amine (N-H) Stretching: The primary amine group (-NH₂) is expected to show two distinct, medium-intensity bands in the FT-IR spectrum between 3350 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Bands corresponding to the benzylic -CH₂- and methyl -CH₃- groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the three aromatic rings.

Ether (C-O-C) Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1220-1260 cm⁻¹ (asymmetric stretch).

C-N Stretching: The aromatic amine C-N stretch would appear in the 1250-1340 cm⁻¹ region.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C bonds of the aromatic rings and the C-C backbone.

Table 3.3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium, Sharp (2 bands) |

| Aromatic C-H | C-H Stretch | 3020 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Strong to Medium |

| Aryl Ether | C-O-C Asymmetric Stretch | 1220 - 1260 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in its solid, crystalline form. By diffracting X-rays off a single crystal, one can determine the exact spatial coordinates of every atom in the molecule.

Although a public crystal structure for this compound is not available, this technique would provide invaluable information:

Unambiguous Connectivity: It would definitively confirm the atomic connections, leaving no doubt about the isomeric form.

Intermolecular Interactions: It would show how molecules pack together in the crystal lattice. A key feature would be the presence of intermolecular hydrogen bonds involving the -NH₂ group as a donor and potentially the ether oxygen or an aromatic ring as an acceptor, which govern the solid-state architecture. nih.gov

Analysis of derivatives would allow for systematic studies of how changes in substituents affect the molecular conformation and crystal packing.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatography is essential for separating the target compound from impurities, starting materials, or side products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity analysis. A reversed-phase HPLC method would likely be effective.

Column: A C18 column is standard for compounds of this polarity.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed.

Detection: A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm) would quantify the main peak relative to any impurity peaks. Purity is typically reported as the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. It provides both purity information (from the GC chromatogram) and structural information (from the MS fragmentation pattern).

GC Separation: The compound would elute at a specific retention time, with purity assessed by the peak area.

MS Fragmentation: The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern. Predicted major fragments for this compound would include:

A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion [C₇H₇]⁺ from the cleavage of the benzyl group.

Fragments resulting from the cleavage of the ether bond.

These chromatographic methods are also crucial for separating the target molecule from potential structural isomers that may have formed during synthesis.

Theoretical and Computational Investigations of 2 2 Benzylphenoxy 5 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. nih.govmdpi.com For 2-(2-Benzylphenoxy)-5-methylaniline, these calculations can provide a detailed picture of electron distribution and the regions most susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. libretexts.orgslideshare.netwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. nih.gov

For this compound, the FMO analysis would likely reveal that the electron density in the HOMO is concentrated on the aniline (B41778) moiety, specifically the amino group and the aromatic ring, due to the electron-donating nature of the amine and methyl groups. Conversely, the LUMO would likely be distributed over the benzyl (B1604629) and phenoxy rings. The specific energies of the HOMO and LUMO, and thus the energy gap, would need to be calculated using DFT methods.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.50 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.00 | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve as an illustration. Actual values would be obtained from specific DFT calculations.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. libretexts.orgresearchgate.netlibretexts.orgucsb.edu The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atom of the phenoxy group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic rings would likely exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. scispace.com

For this compound, the calculation of these indices would provide precise information on its reactive nature. The Fukui functions would likely identify the nitrogen and oxygen atoms as the primary sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be more susceptible to nucleophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.00 eV | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.50 eV | Resistance to change in electron configuration. |

| Electrophilicity (ω) | μ² / (2η) | 1.80 eV | Propensity of the molecule to accept electrons. |

Note: The values in this table are hypothetical and derived from the hypothetical FMO data in Table 1.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govyu.edu.jonih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with solvent molecules. For this compound, an MD simulation could reveal how the molecule behaves in a solution, how its conformation fluctuates, and how it might interact with a biological target, such as a protein binding site. researchgate.net

Prediction of Spectroscopic Data (NMR, UV-Vis, IR) using DFT Methods

DFT methods can be used to predict various spectroscopic properties of a molecule with a good degree of accuracy. mdpi.comnih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra and the structural elucidation of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The predicted wavelengths of maximum absorption (λ_max) can be compared with experimental data.

IR Spectroscopy: The calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. This can help in assigning the vibrational modes observed in an experimental IR spectrum to specific functional groups and motions within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | A range of peaks corresponding to aromatic, methyl, methylene (B1212753), and amine protons. |

| ¹³C NMR | Chemical Shift (δ) | A set of peaks for each unique carbon atom in the molecule. |

| UV-Vis | λ_max | ~280 nm |

| IR | Vibrational Frequency (ν) | ~3400 cm⁻¹ (N-H stretch), ~1240 cm⁻¹ (C-O stretch), ~3030 cm⁻¹ (aromatic C-H stretch) |

Note: These are representative values and the actual predicted spectra would show a series of peaks.

Theoretical Studies on Reaction Pathways and Transition States for this compound Transformations

Extensive searches of scientific literature and chemical databases have not yielded specific theoretical or computational studies detailing the reaction pathways and transition states for transformations of this compound. While the principles of computational chemistry, such as Density Functional Theory (DFT) and other quantum chemical methods, are routinely applied to understand the mechanisms of organic reactions, dedicated research on this particular compound appears to be limited or not publicly available.

In the absence of specific studies on this compound, a general approach to investigating its reaction pathways would involve the following theoretical considerations:

Identification of Potential Reactive Sites: The structure of this compound presents several potential sites for chemical reactions. These include the aniline nitrogen, the aromatic rings, and the benzylic C-H bonds. Computational methods could be employed to calculate molecular properties such as atomic charges, frontier molecular orbital (HOMO/LUMO) distributions, and bond dissociation energies to predict the most likely sites of reactivity.

Hypothesizing Reaction Mechanisms: Based on the identified reactive sites, potential reaction mechanisms for transformations such as oxidation, electrophilic substitution, or coupling reactions could be proposed.

Transition State Searching and Analysis: For each proposed elementary reaction step, computational methods would be used to locate the corresponding transition state structure. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point. Once located, the geometry of the transition state would provide insights into the atomic arrangement at the peak of the energy barrier.

Calculation of Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, would be calculated. This value is crucial for predicting the feasibility and rate of a given reaction pathway. Lower activation energies correspond to faster reactions.

Reaction Coordinate Mapping: The intrinsic reaction coordinate (IRC) would be calculated to confirm that the identified transition state connects the reactants and the desired products on the potential energy surface.

Due to the lack of published research, no specific data tables on calculated activation energies or transition state geometries for reactions involving this compound can be provided at this time. The generation of such data would necessitate novel, dedicated computational research on this molecule.

Molecular Interactions and Recognition Studies of 2 2 Benzylphenoxy 5 Methylaniline

Computational Molecular Docking Studies with Representative Biological Macromolecules (e.g., theoretical enzyme models, protein targets)

A thorough search of scientific literature yielded no computational molecular docking studies involving 2-(2-Benzylphenoxy)-5-methylaniline. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly employed in drug discovery to understand how a small molecule might interact with a biological target, such as a protein or enzyme. The lack of such studies for this compound means there is currently no data on its potential binding affinities, preferred binding poses, or interactions with any specific biological macromolecules.

Supramolecular Assembly and Self-Organization Principles involving this compound

The principles of supramolecular assembly and self-organization for this compound have not been explored in the available literature. Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. The potential for this molecule to form higher-order structures through non-covalent interactions has not been investigated.

Interaction with Model Membrane Systems: A Theoretical Perspective

No theoretical studies have been published regarding the interaction of this compound with model membrane systems. Such studies would typically involve molecular dynamics simulations to understand how the compound might partition into a lipid bilayer, its preferred orientation within the membrane, and its effect on membrane properties. This information is valuable for predicting the bioavailability and potential cellular uptake of a compound. The absence of this data means its behavior in a biological membrane environment is unknown.

Design of Molecular Probes based on this compound for Specific Interactions

There is no evidence in the scientific or patent literature of this compound being used as a scaffold for the design of molecular probes. Molecular probes are molecules used to detect or study other molecules or structures. The development of a molecular probe requires a detailed understanding of its specific interactions, which, as noted in the sections above, is currently lacking for this compound.

Derivatization Strategies and Structure Property Relationship Spr Studies of 2 2 Benzylphenoxy 5 Methylaniline

Synthesis of Analogs and Homologs of 2-(2-Benzylphenoxy)-5-methylaniline

The synthesis of analogs and homologs of this compound involves established and innovative methods for forming diaryl ether bonds and modifying aromatic systems. The core structure consists of three key components amenable to variation: the aniline (B41778) ring, the phenoxy ring, and the benzyl (B1604629) group.

Ullmann Condensation and Buchwald-Hartwig Amination: The classical approach to forming the diaryl ether linkage is the Ullmann condensation, which typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. For synthesizing analogs of this compound, a potential route would involve the coupling of 2-benzylphenol (B1197477) with a suitably substituted 2-halo-4-methylaniline derivative.

More modern approaches, such as the Palladium-catalyzed Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope. While typically used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can be adapted for the synthesis of diaryl ethers. For instance, researchers have successfully synthesized amine derivatives from biphenyl (B1667301) ethers using a metallic palladium catalyst. researchgate.net

Suzuki and Sonogashira Coupling Reactions: Alternative strategies involve building the diaryl system through carbon-carbon bond-forming reactions followed by etherification. For example, a Suzuki coupling could be employed to connect two aromatic rings, with one containing a precursor functional group that can be converted into the ether linkage. nih.gov Researchers have used Suzuki conditions to couple 3-bromophenol (B21344) with methoxybenzene boronic acids to create diaryl derivatives, which are then further modified. nih.gov A similar multi-step approach could be envisioned for the assembly of the this compound scaffold.

A general synthetic approach to a library of analogs is outlined below:

| Step | Reaction Type | Reactants | Purpose |

| 1 | Etherification (e.g., Williamson or Ullmann) | 2-Benzylphenol + Substituted 1-fluoro-2-nitro-4-methylbenzene | Formation of the diaryl ether linkage with a nitro group as a precursor to the amine. |

| 2 | Reduction | Resulting nitro-compound | Conversion of the nitro group to the primary aniline. |

This modular approach allows for the introduction of diversity at various positions of the molecule to generate a library of analogs for SPR studies.

Systematic Structural Modifications of the Aniline Moiety

The aniline portion of the molecule is a prime target for modification due to the chemical reactivity of the amino group and the aromatic ring. These modifications can significantly impact the electronic properties, basicity, and hydrogen-bonding capabilities of the compound.

N-Alkylation and N-Acylation: The primary amine (-NH₂) group can be readily converted to secondary or tertiary amines through N-alkylation or to amides via N-acylation. These modifications alter the steric environment around the nitrogen and its hydrogen-bond donating ability, which can be critical for biological activity or material properties.

Ring Substituent Modification: The methyl group at the 5-position can be replaced with a variety of other functional groups to probe electronic and steric effects.

Electron-donating groups (e.g., methoxy, -OCH₃) would increase the electron density of the ring.

Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃; nitro, -NO₂) would decrease it.

Halogens (e.g., -F, -Cl, -Br) offer a systematic way to alter both electronic character and lipophilicity.

Recent advances in C-H activation and amination offer sophisticated tools for directly modifying the aniline ring. researchgate.net Iridium-catalyzed ortho-C-H amination, for instance, provides a means to introduce amine functionalities with high regioselectivity, although this would be more applicable to modifying the other rings in this specific scaffold. researchgate.net

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Alkyl halide, Base | -NHR, -NR₂ | Decreased H-bond donation, Increased steric bulk |

| N-Acylation | Acyl chloride, Base | -NHC(O)R | Removed basicity, Added H-bond acceptor |

| Ring Halogenation | N-Halosuccinimide | -Cl, -Br, -I | Increased lipophilicity, Altered electronics |

| Ring Nitration | HNO₃, H₂SO₄ | -NO₂ | Strong electron-withdrawing effect |

Modifications of the Phenoxy and Benzyl Linkages

Phenoxy Linkage: The ether oxygen is a key structural element. Replacing the oxygen atom with sulfur (thioether) or a methylene (B1212753) group (diaryl methane) would fundamentally alter the bond angle and rotational freedom between the two aromatic rings. Computational studies have investigated the rearrangements of o-tolyl aryl ethers and amines, highlighting the distinct reactivity pathways of these systems. researchgate.net Such rearrangements, sometimes involving a Truce-Smiles rearrangement, indicate that the ether linkage is not inert and its transformation can lead to novel scaffolds. researchgate.net

Benzyl Group Modifications: The benzyl group offers several avenues for derivatization.

Ring Substitution: The phenyl ring of the benzyl group can be substituted with various groups (halogens, alkyls, alkoxys) to probe steric and electronic effects on properties.

Benzylic Methylene Modification: The -CH₂- bridge can be oxidized. For example, the oxidation of the benzyl group in some benzyl ethers and benzylamines to a benzoyl group has been reported, which would introduce a ketone carbonyl, drastically changing the geometry and electronic nature of the linkage. rsc.org Substitution at this benzylic position could also introduce a chiral center.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its properties. While specific QSPR studies on this compound are not prominent in the literature, the methodology is broadly applicable.

A typical QSPR workflow would involve:

Dataset Generation: A library of analogs of this compound would be synthesized, and a specific property (e.g., solubility, melting point, electronic absorption wavelength) would be measured for each.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be categorized as:

Topological descriptors: Based on the 2D graph representation of the molecule. nih.gov

Geometrical descriptors: Based on the 3D conformation of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a model is trained to find the mathematical equation that best relates the descriptors to the measured property. nih.govnih.gov

Validation and Prediction: The model's predictive power is rigorously tested using external validation sets. Once validated, it can be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.

For a molecule like this compound, QSPR could be invaluable in predicting how the systematic modifications discussed above would fine-tune its properties for a specific application, thereby saving significant synthetic effort.

Exploration of Stereochemical Variants and their Impact on Properties

Stereochemistry plays a vital role in determining the properties of molecules, particularly in their interactions with chiral environments like biological systems. The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry.

However, chirality can be introduced through derivatization. For example:

Substitution at the Benzylic Carbon: Introducing a substituent other than hydrogen on the methylene bridge connecting the phenyl and phenoxy rings would create a chiral center. For instance, synthesis of a derivative like 1-phenyl-1-(2-(p-tolylamino)phenoxy)ethane would result in a pair of enantiomers (R and S).

Introduction of Atropisomerism: If sufficiently bulky substituents are placed at the positions ortho to the ether linkage (e.g., on the 3-position of the aniline ring or the 6-position of the benzyl-bearing ring), rotation around the aryl-oxygen bonds could be restricted. This hindered rotation can lead to atropisomers, which are stereoisomers that can be isolated.

The synthesis of these stereochemical variants would require stereoselective synthetic methods. Once isolated, the individual enantiomers or atropisomers could be studied to determine the impact of their fixed three-dimensional arrangement on the compound's properties. This is often crucial in drug development, where different enantiomers of a drug can have vastly different efficacy and safety profiles.

Exploration of Potential Applications for 2 2 Benzylphenoxy 5 Methylaniline Beyond Pharmacological Contexts

Materials Science Applications

The field of materials science is constantly in search of novel organic molecules with tunable properties for the development of advanced materials. The structural motifs within 2-(2-Benzylphenoxy)-5-methylaniline make it an intriguing candidate for exploration in this domain.

The amine functionality of this compound allows it to be a potential monomer for the synthesis of new polymers. For instance, it could be polymerized with other monomers, such as dianhydrides or diacyl chlorides, to form polyimides or polyamides. The bulky benzylphenoxy group would likely influence the polymer's properties, potentially leading to materials with high thermal stability, good solubility in organic solvents, and specific optical properties. Furthermore, it could be incorporated as a modifier to existing polymer systems to enhance their characteristics, such as flame retardancy or refractive index.

Dye-sensitized solar cells (DSSCs) rely on organic dyes to absorb light and inject electrons into a semiconductor. researchgate.net While many organic dyes for DSSCs are based on a donor-π-acceptor (D-π-A) architecture, the this compound scaffold could be a starting point for designing new sensitizers. nih.gov The aniline (B41778) group can act as the electron donor, and the benzylphenoxy portion could be part of the π-bridge or an anchoring group to the semiconductor surface. The efficiency of such a dye would depend on its light-harvesting ability, the energy levels of its molecular orbitals, and its ability to facilitate charge transfer. researchgate.netanalis.com.my

| Potential Role in DSSCs | Structural Feature | Desired Property |

| Electron Donor | 5-methylaniline | Efficient hole transport |

| π-Bridge/Anchor | 2-(2-Benzylphenoxy) | Broad light absorption, strong binding to TiO2 |

Catalysis and Ligand Design Based on this compound Scaffold

The presence of a nitrogen atom in the aniline group and the potential for introducing other coordinating atoms make this compound a candidate for ligand design in catalysis. The steric bulk provided by the benzylphenoxy group could create a specific chiral environment around a metal center, potentially leading to highly selective catalysts for asymmetric synthesis. The electronic properties of the ligand, influenced by the substituents on the aromatic rings, could be tuned to optimize the catalytic activity for various organic transformations.

Application as a Chemical Intermediate in Complex Organic Synthesis

Beyond its direct applications, this compound can serve as a valuable chemical intermediate for the synthesis of more complex molecules. researchgate.net Its amine group can be readily transformed into a variety of other functional groups, such as diazonium salts, amides, or sulfonamides. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of further functionalities. This versatility makes it a building block for constructing larger, more intricate molecular architectures with potential applications in pharmaceuticals, agrochemicals, and functional materials.

Sensor Technologies and Chemosensors based on this compound

The development of chemosensors for the detection of specific analytes is a critical area of research. The this compound structure could be functionalized to create a selective binding pocket for a target molecule. Upon binding, a change in the molecule's photophysical properties, such as fluorescence or color, could provide a detectable signal. The aniline nitrogen could act as a binding site for metal ions, while the aromatic surfaces could engage in π-π stacking interactions with other aromatic analytes.

Supramolecular Chemistry: Host-Guest Systems and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects, govern the formation of highly organized structures. wikipedia.org The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, and self-assembly, where molecules spontaneously form ordered aggregates, are central to this field. wikipedia.orgrsc.org

The molecular architecture of this compound provides several features that could be exploited in the design of host-guest systems and self-assembling materials. The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the ether oxygen and the π-systems of the aromatic rings) allows for directional interactions that can guide the formation of larger structures.

Potential Role as a Guest Molecule:

The size, shape, and electronic properties of this compound make it a plausible guest for various macrocyclic hosts. Host molecules like cyclodextrins, calixarenes, and cucurbiturils have hydrophobic cavities that can encapsulate guest molecules, a principle widely used in drug delivery and sensor technology. frontiersin.orgfrontiersin.orgnih.gov The benzyl (B1604629) and methyl-substituted phenyl rings of this compound could fit within the cavities of appropriately sized hosts, driven by hydrophobic interactions.

For instance, the binding of this compound within a cyclodextrin (B1172386) cavity could be investigated. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, making them suitable for encapsulating nonpolar molecules in aqueous solutions. nih.gov The association constant (Kₐ) would quantify the stability of the resulting host-guest complex.

Hypothetical Host-Guest Complexation Data

To illustrate the potential of this compound as a guest molecule, the following table presents hypothetical association constants with different cyclodextrin hosts. Such data would be crucial in determining the selectivity and stability of these supramolecular complexes.

| Host Molecule | Cavity Diameter (Å) | Potential Guest Moiety | Hypothetical Association Constant (Kₐ, M⁻¹) |

| α-Cyclodextrin | 4.7 - 5.3 | Phenyl ring | 150 |

| β-Cyclodextrin | 6.0 - 6.5 | Benzyl or Methylphenyl group | 450 |

| γ-Cyclodextrin | 7.5 - 8.3 | Entire benzylphenoxy moiety | 200 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of research findings that would be relevant to the supramolecular chemistry of this compound.

Potential for Self-Assembly:

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. rsc.org Molecules with both attractive and repulsive forces can arrange themselves into complex architectures like micelles, vesicles, or liquid crystals. For aniline derivatives, hydrogen bonding involving the amine group is a significant driver of self-assembly. For example, some N-substituted nitroanilines are known to form dimers through intermolecular N-H···O hydrogen bonds. nih.govnih.gov

In the case of this compound, the N-H bonds of the aniline moiety can act as hydrogen bond donors, while the ether oxygen and the electron-rich aromatic rings can act as acceptors. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks. The bulky benzyl group would likely play a significant role in the steric packing of the molecules, influencing the final assembled structure.

Furthermore, the large aromatic surface area of the molecule suggests the potential for significant π-π stacking interactions, where the phenyl rings of adjacent molecules align face-to-face or face-to-edge. The interplay between hydrogen bonding and π-π stacking would be a key factor in determining the morphology of any self-assembled structures. Research in this area would involve techniques like single-crystal X-ray diffraction to elucidate the packing arrangements and the specific intermolecular interactions at play.

Illustrative Research Findings on a Related Self-Assembling System

While specific research on the self-assembly of this compound is not available, studies on related compounds provide a framework for what might be expected. The table below summarizes findings for a hypothetical related aniline derivative to showcase the nature of such research.

| Compound | Dominant Intermolecular Forces | Observed Supramolecular Structure | Technique of Analysis |

| N-benzyl-4-ethoxyaniline | Hydrogen bonding (N-H···O), π-π stacking | 1D hydrogen-bonded chains | Single-crystal X-ray diffraction, NMR spectroscopy |

| 2-(Phenoxy)aniline | N-H···O and N-H···π interactions | Herringbone packed dimers | Infrared spectroscopy, Computational modeling |

Note: This table contains illustrative examples based on general principles of supramolecular chemistry and is not based on published data for these specific compounds.

Future Research Directions and Emerging Avenues for 2 2 Benzylphenoxy 5 Methylaniline Research

Investigation of Green Synthetic Routes and Biocatalysis

Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. Future research should prioritize the development of environmentally benign and sustainable methods for the synthesis of 2-(2-Benzylphenoxy)-5-methylaniline. This includes exploring greener alternatives to classical methods like the Ullmann condensation and Buchwald-Hartwig amination.

Green Chemistry Approaches:

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgrsc.orgnih.gov Investigating the synthesis of the diaryl ether linkage using flow chemistry in benign solvents like supercritical carbon dioxide could lead to a more efficient and sustainable process. rsc.orgrsc.orgnih.gov

Metal-Free Synthesis: The development of metal-free coupling reactions for the formation of diaryl ethers would eliminate the need for expensive and potentially toxic metal catalysts. organic-chemistry.orgorganic-chemistry.org

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly route to complex molecules. rug.nlacs.org Future research could focus on:

Enzymatic Amination: Investigating the use of enzymes for the direct amination of a suitable phenol (B47542) precursor to form the aniline (B41778) moiety. rug.nl This could involve screening for novel enzymes or engineering existing ones for improved activity and substrate specificity.

Biocatalytic Diaryl Ether Formation: While less common, enzymatic routes to diaryl ether formation are emerging and represent a novel and green avenue for the synthesis of the 2-(2-benzylphenoxy) fragment.

Whole-Cell Biotransformation: The use of engineered microorganisms to perform multiple reaction steps in a single pot could provide a highly efficient and cost-effective route to this compound.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Reduced energy consumption, mild reaction conditions, high selectivity. nih.govresearchgate.netacs.org |

| Flow Chemistry | Improved safety, scalability, and efficiency; potential for automation. rsc.orgrsc.orgnih.gov |

| Metal-Free Synthesis | Avoids costly and toxic metal catalysts, simplifies purification. organic-chemistry.orgorganic-chemistry.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. rug.nlacs.org |

Advanced Theoretical Modeling for Predicting Novel Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and potential applications of novel compounds before their synthesis. For this compound, these methods can provide valuable insights and guide experimental research.

Quantum Chemical Calculations:

Reaction Mechanisms: Theoretical modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and identify the most promising synthetic routes. nih.gov

Molecular Dynamics Simulations:

Conformational Analysis: Simulations can predict the preferred three-dimensional conformations of this compound, which is crucial for understanding its interactions with biological targets or its packing in solid-state materials.

Solvation Effects: Understanding how the molecule behaves in different solvents is important for both its synthesis and potential applications. Molecular dynamics can simulate these interactions and predict solubility.

| Theoretical Modeling Technique | Predicted Properties for this compound |

| Quantum Chemistry (e.g., DFT) | Electronic structure, HOMO/LUMO energies, spectroscopic properties, reaction pathways. researchgate.net |

| Molecular Dynamics Simulations | 3D conformation, intermolecular interactions, solvation properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. |

Exploration of Niche Applications in Emerging Technologies

The unique combination of a flexible diaryl ether linker and a functional aniline ring suggests that this compound could find applications in a variety of emerging technologies.

Medicinal Chemistry: Diaryl ethers are a privileged scaffold in drug discovery, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govberkeley.eduacs.org The aniline moiety is also a common feature in many pharmaceuticals. drugbank.com Future research should involve screening this compound and its derivatives for potential therapeutic applications. The presence of the benzyl (B1604629) group could also influence its biological activity. google.com

Organic Electronics: Substituted anilines and diaryl ether derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound, which can be tuned by modifying the substitution pattern, make it a candidate for investigation in these areas.

Advanced Materials: The structural features of this compound could be exploited in the design of novel polymers, liquid crystals, or functional dyes with specific optical or thermal properties.

| Potential Application Area | Rationale for this compound |

| Medicinal Chemistry | The diaryl ether and aniline motifs are present in many bioactive molecules. nih.govberkeley.eduacs.orgdrugbank.comgoogle.com |

| Organic Electronics | The conjugated and functionalizable nature of the molecule suggests potential for charge transport and light-emitting properties. |

| Advanced Materials | The rigid and flexible components of the structure could be tailored for specific material properties. |

Collaborative and Interdisciplinary Research Opportunities

The diverse potential of this compound necessitates a collaborative and interdisciplinary research approach.

Academia-Industry Partnerships: Collaboration between academic research groups with expertise in synthesis and characterization, and industrial partners with experience in drug development or materials science, could accelerate the translation of research findings into practical applications.

Chemistry-Biology-Physics Synergy: A comprehensive understanding of this molecule will require the combined expertise of synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists. For example, the discovery of diaryl ether-based inhibitors for diseases like human African trypanosomiasis highlights the success of such collaborations. frontiersin.org

Open Innovation Platforms: Sharing data and research findings through open innovation platforms could foster a wider collaborative network and stimulate new research ideas.

Scalable Synthesis and Process Optimization for Industrial Relevance

For this compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe. Future research should focus on developing a robust and industrially viable manufacturing process.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Benzylphenoxy)-5-methylaniline, and how can reaction yields be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, a related compound, 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline, was synthesized using KOH in ethanol under reflux (80°C, 24 hours) . To optimize yields, parameters such as reaction temperature, solvent polarity (e.g., ethanol vs. methanol), and stoichiometric ratios of reagents (e.g., KOH as a base) should be systematically tested. Column chromatography (n-hexane/EtOAc gradients) is effective for purification .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) spectroscopy to identify functional groups like the amine (-NH₂) and ether (C-O-C) .

- High-performance liquid chromatography (HPLC) to assess purity, especially if byproducts form during synthesis .

Q. What solvents are compatible with this compound for solubility and stability studies?

Based on solubility trends for structurally similar aniline derivatives (e.g., 2-methyl-5-aniline sulfonamide), polar aprotic solvents like methanol, ethyl acetate, and isopropanol are suitable . Stability testing in these solvents should include accelerated degradation studies under varying pH and temperature conditions.

Advanced Research Questions

Q. How can catalytic systems enhance the synthesis efficiency of this compound?

Transition-metal catalysts (e.g., ruthenium or cobalt) can facilitate C–H functionalization, reducing reliance on pre-functionalized substrates. For example, cobalt-catalyzed methods have been applied to analogous compounds for regioselective aryl-ether bond formation . Reaction optimization should focus on ligand design, catalyst loading (e.g., 5–10 mol%), and solvent effects (e.g., DMF vs. ethanol).

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model:

- Electron density distribution (e.g., amine group nucleophilicity) .

- Transition-state geometries for key reactions (e.g., etherification).

- Solvent interactions using continuum solvation models. PubChem’s InChI and SMILES data (e.g., InChIKey: DUNMQAMYFPNOLM-UHFFFAOYSA-N) provide a starting point for molecular modeling .

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

Discrepancies may arise from impurities or isomerization. Mitigation strategies include:

- Cross-validating NMR shifts with structurally related compounds (e.g., 2-methoxy-5-methylaniline in ).

- Repeating syntheses with stricter inert conditions (e.g., argon atmosphere) to prevent oxidation of the amine group .

- Using deuterated solvents and internal standards (e.g., phenol-d6) to calibrate spectral analyses .

Q. What methodologies are effective for studying the compound’s potential bioactivity?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- ADMET profiling : Use HPLC-MS to evaluate metabolic stability in liver microsomes .

- Molecular docking : Leverage crystallographic data from PubChem to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.